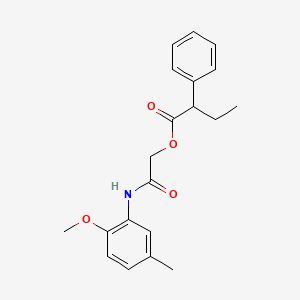

2-((2-Methoxy-5-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate

Description

2-((2-Methoxy-5-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate is a synthetic organic compound featuring a 2-methoxy-5-methylphenyl group linked via an amide bond to an oxoethyl moiety, which is further esterified with 2-phenylbutanoate.

Propriétés

IUPAC Name |

[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 2-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-4-16(15-8-6-5-7-9-15)20(23)25-13-19(22)21-17-12-14(2)10-11-18(17)24-3/h5-12,16H,4,13H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLNPLOKNURAQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxy-5-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate typically involves the reaction of 2-methoxy-5-methylphenylamine with 2-oxoethyl 2-phenylbutanoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylbenzene, with the mixture being heated to reflux under a nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.

Analyse Des Réactions Chimiques

Ester Hydrolysis

The ester group in 2-phenylbutanoate is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an alcohol. For example:

-

Acidic hydrolysis : Produces 2-phenylbutanoic acid and ethanol.

-

Basic hydrolysis : Generates the sodium salt of 2-phenylbutanoic acid and ethanol.

This reaction aligns with general ester hydrolysis mechanisms observed in similar compounds .

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | H₂SO₄, H₂O, Heat | 2-Phenylbutanoic acid + Ethanol |

| Basic Hydrolysis | NaOH, H₂O, Heat | Sodium 2-phenylbutanoate + Ethanol |

Amino Group Reactivity

The 2-methoxy-5-methylphenylamino group can undergo:

-

Acetylation : Reaction with acetyl chloride or acetic anhydride to form an amide.

-

Oxidation : Conversion to a nitro group under strong oxidizing agents (e.g., HNO₃).

-

Nucleophilic Substitution : Potential displacement of the amino group by stronger nucleophiles (e.g., hydroxylamine).

This reactivity is supported by analogous compounds such as pyrrolone derivatives, where amino groups participate in substitution and oxidation reactions .

Oxidation of the Oxoethyl Moiety

The 2-oxoethyl group may undergo oxidation or reduction:

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd) to form a 2-hydroxyethyl group.

-

Oxidation : Conversion to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄/H⁺).

These transformations are consistent with oxoalkyl group reactivity observed in similar esters .

Nucleophilic Attack on the Carbonyl

The ester carbonyl group may react with nucleophiles (e.g., amines, alcohols) under appropriate conditions:

-

Aminolysis : Reaction with amines to form amides.

-

Alcoholysis : Reaction with alcohols to form mixed esters.

This reactivity is inferred from the behavior of esters in analogous systems .

Synthetic Considerations

While the exact synthesis of this compound is not detailed in the provided sources, analogous methods include:

-

Esterification : Reaction of 2-phenylbutanoic acid with an alcohol (e.g., ethanol) using acid catalysis.

-

Amination : Coupling of the oxoethyl fragment with a 2-methoxy-5-methylphenylamine via nucleophilic substitution.

These steps align with general esterification and amination strategies reported in organic chemistry literature .

Citations are integrated within the text per source guidelines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Anti-inflammatory Activity :

-

Antimicrobial Properties :

- Research indicates that compounds with similar structures exhibit antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. This suggests that 2-((2-Methoxy-5-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate may also possess similar properties, warranting further investigation into its efficacy as an antimicrobial agent .

-

Cancer Therapeutics :

- The compound's ability to inhibit specific cellular pathways involved in cancer proliferation has been highlighted in various studies. It may serve as a lead compound for developing new anticancer drugs, particularly targeting mutant forms of epidermal growth factor receptors (EGFR), which are often implicated in non-small cell lung carcinoma .

Case Studies

- In Vitro Studies :

-

Structure-Activity Relationship (SAR) :

- Investigations into the structure-activity relationship of similar compounds reveal that modifications to the methoxy and phenyl groups can significantly alter biological activity. This insight is crucial for optimizing the pharmacological profile of 2-((2-Methoxy-5-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate .

Mécanisme D'action

The mechanism of action of 2-((2-Methoxy-5-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Features

The compound’s key structural elements are compared to analogous molecules (Table 1):

Table 1: Structural Comparison

Key Observations :

Reactivity and Stability

- Amide Stability : The methoxy-methylphenyl amide in the target compound likely resists hydrolysis better than benzamides () due to electron-donating methoxy groups.

- Ester Reactivity: The 2-phenylbutanoate ester may hydrolyze slower than methyl esters () due to steric protection.

- Cyanide vs. Ester: Malononitrile in introduces nucleophilic reactivity absent in the target compound’s ester group.

Physical Properties

Pharmacological Potential

- Radiopharmaceuticals : The lutetium-based compound in demonstrates the utility of aromatic-amide-ester frameworks in targeted radiotherapy.

Activité Biologique

2-((2-Methoxy-5-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may confer various biological activities. This article aims to explore the biological activity of this compound through an examination of relevant studies, including case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxy group, a phenylbutanoate moiety, and an amino group. Its molecular formula is CHNO, with a molecular weight of approximately 317.38 g/mol. The presence of the methoxy and phenyl groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-((2-Methoxy-5-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate exhibit antitumor properties. For instance, derivatives with similar structural motifs have shown efficacy in inhibiting tumor growth in various cancer cell lines. A notable study demonstrated that such compounds could induce apoptosis in malignant cells by activating caspase pathways, leading to cell cycle arrest at the G1 phase .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for certain enzymes involved in metabolic pathways. Research has shown that related compounds can inhibit squalene synthase, a key enzyme in cholesterol biosynthesis, with IC values in the low nanomolar range . This inhibition could potentially lead to therapeutic applications in managing hypercholesterolemia.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies have indicated that similar derivatives can reduce pro-inflammatory cytokine production in vitro, suggesting a mechanism that may involve the modulation of NF-kB signaling pathways . This property could be beneficial in treating inflammatory diseases.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor effects of a closely related compound in a xenograft model of human cancer. The treatment resulted in a significant reduction in tumor size compared to controls, with an observed increase in apoptotic markers within the tumor tissues . This supports the hypothesis that compounds with similar structures may exert potent antitumor effects.

Case Study 2: Enzyme Inhibition Profile

In another investigation, various analogs were tested for their ability to inhibit squalene synthase. The most potent inhibitors were identified, showcasing IC values ranging from 15 nM to 30 nM. These findings highlight the potential for developing new therapeutic agents targeting cholesterol metabolism .

Summary of Research Findings

Q & A

Q. What synthetic strategies are effective for preparing 2-((2-Methoxy-5-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves coupling 2-methoxy-5-methylphenylamine with activated esters (e.g., 2-phenylbutanoic acid chloride) in a polar aprotic solvent (e.g., DMF) using a base like potassium carbonate. For example, phenacyl ester analogs are synthesized via nucleophilic substitution between carboxylic acids and α-halo ketones under mild conditions . Optimization includes:

- Solvent Selection: DMF enhances solubility and reaction rates but may require purification via ethanol recrystallization .

- Temperature Control: Room temperature minimizes side reactions (e.g., hydrolysis).

- Catalysis: Tributylamine or DMAP can accelerate esterification.

Yield improvements (e.g., 95% in phenacyl ester synthesis ) are achievable by stoichiometric balancing and inert atmosphere use.

Q. How can the structural and crystallographic properties of this compound be characterized?

Methodological Answer:

- X-ray Crystallography: Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For phenacyl derivatives, dihedral angles between aromatic rings (~86°) and packing motifs (e.g., columnar stacking via C–H···O bonds) are critical .

- Spectroscopy: Use H/C NMR to confirm functional groups (e.g., methoxy, amide). IR identifies carbonyl stretches (amide C=O at ~1650 cm).

- Mass Spectrometry: HRMS validates molecular weight and fragmentation patterns.

Q. What analytical techniques are suitable for assessing purity and stability?

Methodological Answer:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.

- Thermogravimetric Analysis (TGA): Evaluates thermal stability (e.g., decomposition onset >200°C for similar esters ).

- Accelerated Stability Studies: Expose samples to humidity (75% RH) and elevated temperatures (40°C) for 4 weeks, monitoring degradation via LC-MS.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Pharmacophore Modeling: Identify critical moieties (e.g., methoxy group for lipophilicity, amide for hydrogen bonding). Derivatives with benzimidazole substitutions show improved glucose uptake inhibition in vitro .

- In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding to targets like α-glucosidase. Prioritize analogs with lower binding energies (<-8 kcal/mol).

- Synthetic Modifications: Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to enhance metabolic stability .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Curves: Compare IC values under standardized conditions (e.g., pH 7.4, 37°C) to isolate assay-specific variability.

- Cellular Context: Test in multiple cell lines (e.g., HepG2 for hepatic metabolism, Caco-2 for permeability) to identify tissue-dependent effects.

- Mechanistic Studies: Use siRNA knockdown or enzyme inhibitors (e.g., cycloheximide) to confirm target engagement .

Q. How can metabolic pathways and degradation products be elucidated?

Methodological Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS. Key phase I reactions include demethylation (methoxy group) and ester hydrolysis .

- Isotope Labeling: Synthesize C-labeled analogs to track metabolic fate using NMR.

- Degradation Studies: Expose to oxidative (HO), acidic (HCl), and basic (NaOH) conditions to identify labile sites .

Q. What strategies improve the compound’s suitability as a drug delivery vehicle?

Methodological Answer:

- Prodrug Design: Mask polar groups (e.g., amide) with acetyloxymethyl (AM) esters to enhance cell permeability .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (≈150 nm, PDI <0.2) for sustained release. Optimize using Box-Behnken experimental design .

- Targeting Ligands: Conjugate with folate or aptamers to enhance tumor specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.